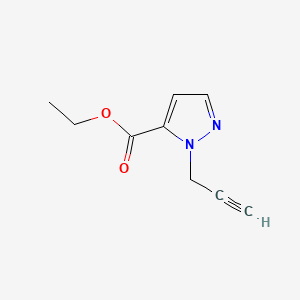
methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate ester group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products
Oxidation: Formation of 4-oxopiperidine-2-carboxylate derivatives.
Reduction: Formation of 4-hydroxypiperidine-2-methanol derivatives.
Substitution: Formation of 4-halogenated piperidine-2-carboxylate derivatives.
Scientific Research Applications
Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: Utilized in the production of fine chemicals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing it to bind to biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
Methyl (2S,4S)-4-hydroxyproline hydrochloride: Contains a proline ring, which is a derivative of pyrrolidine with an additional carboxyl group.
Uniqueness
Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which provide distinct reactivity and biological activity compared to similar compounds.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYALUPYHIFSA-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Oxa-8-azaspiro[3.5]nonane hcl](/img/structure/B8104884.png)
![Ethyl 2-methylbenzo[d]oxazole-7-carboxylate](/img/structure/B8104899.png)






